
Phenol, 2-(hydrazinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of phenol, where a hydrazinomethyl group (-CH2NHNH2) is attached to the second position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(hydrazinomethyl)- can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde and hydrazine under controlled conditions. The reaction typically proceeds as follows:
- The intermediate then reacts with hydrazine to yield Phenol, 2-(hydrazinomethyl)-.
Phenol: reacts with in the presence of a base to form a hydroxymethylphenol intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(hydrazinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Phenol, 2-(hydrazinomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenol, 2-(hydrazinomethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Additionally, its hydrazine moiety allows it to participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Phenol, 2-(hydrazinomethyl)- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
2-Aminophenol: Similar structure but with an amino group (-NH2) instead of the hydrazinomethyl group.
2-Hydroxybenzaldehyde: Contains an aldehyde group (-CHO) instead of the hydrazinomethyl group.
The uniqueness of Phenol, 2-(hydrazinomethyl)- lies in its hydrazinomethyl group, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
27412-77-7 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |
Clé InChI |
LSQVLWRLMQMLGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


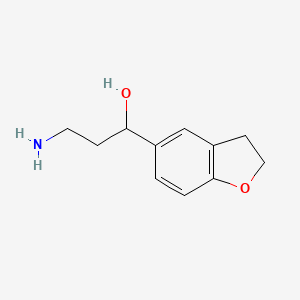

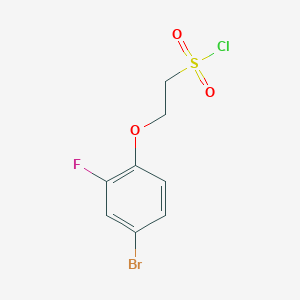
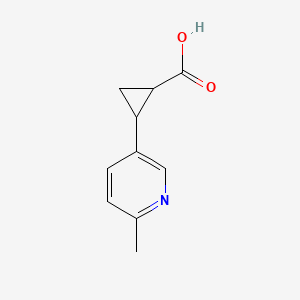
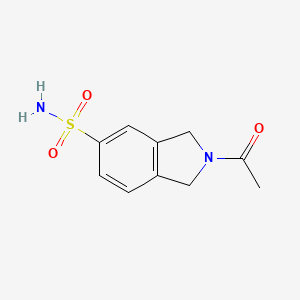

![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
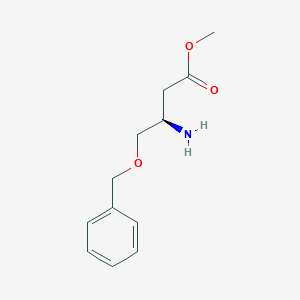
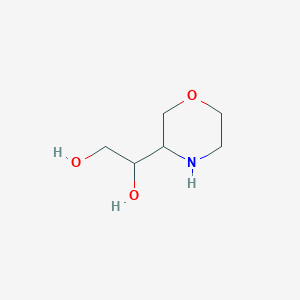

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
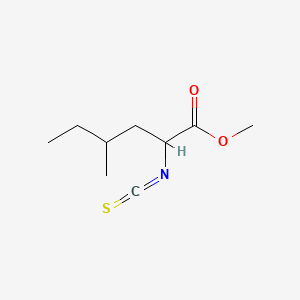
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
